![molecular formula C17H15F2NO3 B2820567 [2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794833-94-5](/img/structure/B2820567.png)
[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate is a chemical compound that belongs to the class of alpha-2 adrenergic receptor agonists. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Orexin Receptor Mechanisms in Binge Eating
A study investigated the role of orexin receptors in compulsive food consumption, indicating the potential of selective antagonists in treating eating disorders. This research suggests a neurochemical pathway that could be targeted for therapeutic interventions, with fluorinated compounds possibly playing a role in the development of such treatments (Piccoli et al., 2012).
Radiolabeled Acetates for Tumor Imaging
Research on the synthesis of fluorinated acetates explored their application as potential PET imaging agents for tumor detection. This highlights the utility of fluorinated compounds in enhancing diagnostic imaging techniques (He et al., 2011).
Fluorophore Design for Sensing Applications
A study on novel fluorophores incorporating fluorinated elements for sensing protons and water showcases the versatility of fluorinated compounds in developing sensitive and selective sensors for environmental and biological monitoring (Ooyama et al., 2009).
Cardiac Fibrosis Treatment
Research involving angiotensin-converting enzyme 2 (ACE2) activation demonstrated the protective effects against hypertension-induced cardiac fibrosis. While this study does not directly involve the compound , it underscores the broader therapeutic potential of targeting specific biochemical pathways, possibly including fluorinated derivatives (Ferreira et al., 2011).
Antitumor Effects of Aryl Fatty Acids
Investigations into aryl fatty acids, including fluorinated derivatives, have shown antitumor effects, indicating their potential use in cancer therapy. This research area exemplifies the medical applications of fluorinated compounds in developing novel therapeutic agents (Yavari et al., 2005).
properties
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c18-14-6-4-12(5-7-14)10-20-16(21)11-23-17(22)9-13-2-1-3-15(19)8-13/h1-8H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIJMCIHASGTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2820486.png)
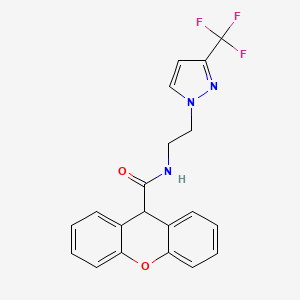
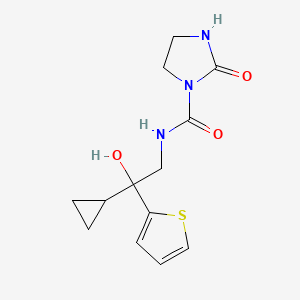
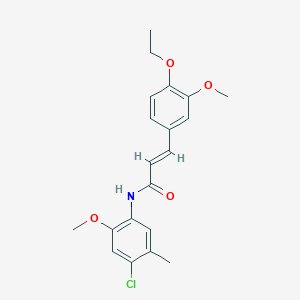
![Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2820491.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)
![N-(2,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2820493.png)

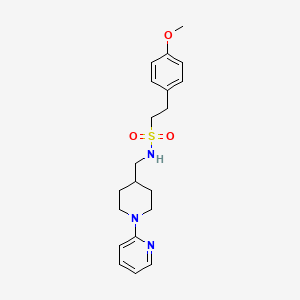
![(1s)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B2820504.png)
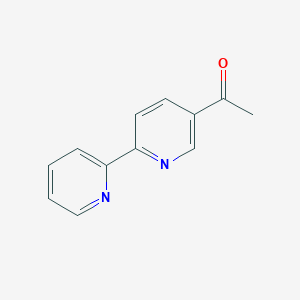
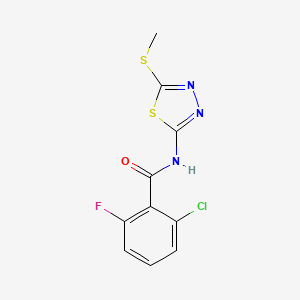
![1-[(2,4-dichlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2820507.png)